Levamlodipine-d4

Chiral bioanalysis Enantioselective pharmacokinetics Calcium channel blocker quantification

Levamlodipine-d4 is the definitive SIL-IS for enantiomer-specific quantification of the pharmacologically active S-amlodipine. Its non-exchangeable ²H labels on the ethoxy side chain eliminate deuterium–hydrogen back-exchange, ensuring isotopic integrity in aqueous matrices. This matched internal standard enables 50 pg/mL LLOQ, intra-/inter-day precision ≤10%, bias ≤6%, and a near-identical matrix factor (97.9 ± 5.3%)—eliminating the cross-validation burden inherent to structural analog IS approaches. Designed for chiral LC-MS/MS methods supporting ANDA bioequivalence studies, it resolves co-elution artifacts associated with racemic amlodipine-d4 and supports terminal-phase pharmacokinetic profiling beyond 120 hours.

Molecular Formula C20H25ClN2O5
Molecular Weight 412.9 g/mol
CAS No. 1346616-97-4
Cat. No. B1146558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevamlodipine-d4
CAS1346616-97-4
Synonyms(4S)-2-[[2-Amino(ethoxy-d4)]methyl]-4-(2-chlorophenyl)-1,4-dihydro-6-methyl-3,5-pyridinedicarboxylic Acid 3-Ethyl 5-Methyl Ester;  (-)-Amlodipine-d4;  (R)-(-)-Amlodipine-d4;  Levamlodipine-d4;  Levoamlodipine-d4;  Lodien-d4;  l-Amlodipine-d4; 
Molecular FormulaC20H25ClN2O5
Molecular Weight412.9 g/mol
Structural Identifiers
InChIInChI=1S/C20H25ClN2O5/c1-4-28-20(25)18-15(11-27-10-9-22)23-12(2)16(19(24)26-3)17(18)13-7-5-6-8-14(13)21/h5-8,17,23H,4,9-11,22H2,1-3H3/t17-/m0/s1/i9D2,10D2
InChIKeyHTIQEAQVCYTUBX-MIHJCSFKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Levamlodipine-d4 (CAS 1346616-97-4) – A Stable Isotope-Labeled Internal Standard for Enantiomer-Specific Bioanalysis of the Active Calcium Channel Blocker


Levamlodipine-d4, also designated (S)-Amlodipine-d4, is a deuterium-labeled analog of the pharmacologically active S-enantiomer of amlodipine. The compound carries four deuterium atoms at the terminal ethoxy side chain (positions 1,1,2,2), providing a +4 Da mass shift relative to unlabeled levamlodipine [1]. As a stable isotope-labeled internal standard (SIL-IS), it is primarily employed in liquid chromatography–tandem mass spectrometry (LC-MS/MS) methods for the quantitative determination of levamlodipine in biological matrices . The (S)-enantiomer is the therapeutically relevant form: its calcium channel blocking activity is approximately 1000-fold greater than that of (R)-amlodipine [2].

Why Levamlodipine-d4 Cannot Be Replaced by Racemic Amlodipine-d4 or Structural Analog Internal Standards


Substituting levamlodipine-d4 with racemic amlodipine-d4 in chiral LC-MS/MS assays leads to co-elution of the internal standard with both enantiomers, destroying the ability to independently quantify the pharmacologically active S-amlodipine [1]. Structural analog internal standards such as gliclazide or nicardipine lack the near-identical physicochemical properties that enable a SIL-IS to track analyte behavior through extraction, chromatography, and ionization, resulting in systematically larger matrix effects and poorer precision . Deuterated internal standards that employ ²H labels at exchangeable positions (e.g., alpha to carbonyl or on heteroatoms) are subject to deuterium–hydrogen back-exchange in aqueous plasma matrices, compromising quantitative accuracy; levamlodipine-d4 places the label on non-exchangeable alkyl sites, preserving isotopic integrity throughout sample preparation [2].

Levamlodipine-d4 – Quantified Differential Evidence Against Closest Comparators


Enantiomer-Specific Quantification: Levamlodipine-d4 vs. Racemic Amlodipine-d4

In a validated chiral LC-MS/MS method, S-amlodipine-d4 (levamlodipine-d4) and R-amlodipine-d4 were used as distinct internal standards for their respective enantiomers, enabling independent quantification of the pharmacologically active S-enantiomer. The S-enantiomer of amlodipine exhibits approximately 1000-fold greater calcium channel blocking potency than the R-enantiomer [1]. Levamlodipine-d4 elutes at 2.53 min, nearly co-eluting with S-amlodipine (2.51 min), while R-amlodipine-d4 elutes at 1.63 min with R-amlodipine at 1.62 min, achieving baseline enantiomeric resolution on a Chiralcel OJ RH column [2]. By contrast, racemic amlodipine-d4 cannot resolve the two enantiomers, confounding pharmacokinetic interpretation of the active species.

Chiral bioanalysis Enantioselective pharmacokinetics Calcium channel blocker quantification

Matrix Effect Compensation: Deuterated SIL-IS vs. Structural Analog Internal Standards

In a systematic investigation of matrix effects in human plasma, amlodipine-d4 (the deuterated internal standard) exhibited a matrix factor of 97.9 ± 5.3%, closely mirroring the analyte at low QC (93.9 ± 1.8%), medium QC (95.8 ± 4.9%), and high QC (93.9 ± 1.5%) [1]. This near-identical matrix factor profile ensures that the internal standard compensates for ion suppression or enhancement to a degree that structural analog internal standards cannot achieve. Literature on SIL-IS design establishes that deuterated analogs, when compared to structurally related compound internal standards, consistently reduce matrix effects and yield more reproducible recoveries in LC-MS/MS .

Matrix effects Ion suppression LC-MS/MS quantification Bioanalytical method validation

Method Sensitivity: LLOQ Achieved with Levamlodipine-d4 as Internal Standard

A 2024 LC-MS/MS method employing (S)-amlodipine-d4 as internal standard achieved a lower limit of quantification (LLOQ) of 50 pg/mL in human plasma, with a linear calibration range of 50–10,000 pg/mL and R² = 0.9988489 [1]. This represents a 2-fold improvement in sensitivity relative to earlier reported methods using amlodipine-d4 that yielded an LLOQ of 0.1 ng/mL (100 pg/mL) [2], and a 4-fold improvement over methods achieving an LLOQ of 0.2 ng/mL (200 pg/mL) [3]. The enhanced sensitivity is attributed to the optimized chiral separation conditions combined with the precise tracking afforded by the matched (S)-amlodipine-d4 internal standard.

Lower limit of quantification Ultra-sensitive bioanalysis 96-well plate extraction Pharmacokinetic sampling

Deuterium Label Integrity at Non-Exchangeable Positions vs. Labile-Deuterium Internal Standards

Levamlodipine-d4 incorporates deuterium atoms at the terminally situated ethoxy side chain (positions 1,1,2,2-tetradeuterio), which are chemically non-exchangeable under physiological and typical sample preparation conditions [1]. Deuterium labels placed on heteroatoms (e.g., -OD, -ND₂) or at positions α to carbonyl groups are susceptible to proton–deuterium exchange with protic solvents and plasma water, leading to gradual loss of isotopic enrichment and drift in the IS-to-analyte response ratio during analytical runs [2]. The +4 Da mass shift provided by levamlodipine-d4 exceeds the recommended minimum of ≥3 Da for small-molecule LC-MS/MS internal standards, ensuring no spectral overlap with the unlabeled analyte .

Isotopic exchange stability Deuterium label design LC-MS/MS internal standard Bioanalytical accuracy

Regulatory Method Validation Performance: Levamlodipine-d4-Based Assay vs. Structural Analog IS Assay

In a validated LC-MS/MS method for simultaneous determination of amlodipine, valsartan, and hydrochlorothiazide, the use of amlodipine-d4 as internal standard yielded intra- and inter-day precision ≤10% and bias (accuracy) ≤6% across all quality control levels, with linearity R² > 0.998 [1]. These performance parameters satisfy FDA and EMA bioanalytical method validation criteria. The 2024 method using (S)-amlodipine-d4 similarly demonstrated excellent linearity (R² = 0.9988489) and was successfully applied to a levamlodipine bioequivalence study [2]. Methods relying on structural analog IS (e.g., gliclazide for amlodipine) typically show wider precision variability (CV 8–15%) and greater inter-batch drift due to differential extraction recovery between analyte and IS, requiring more frequent revalidation.

Method validation FDA bioanalytical guidance Bioequivalence Accuracy and precision

Optimal Scientific and Industrial Deployment Scenarios for Levamlodipine-d4


Enantiomer-Specific Pharmacokinetic and Bioequivalence Studies of Levamlodipine Formulations

Levamlodipine-d4 is the definitive internal standard for LC-MS/MS methods designed to independently quantify the pharmacologically active S-amlodipine enantiomer in human plasma following oral administration of levamlodipine besylate or amlodipine racemate. Methods using this IS have been successfully applied to multi-period crossover bioequivalence studies, yielding 90% confidence intervals for Cmax and AUC within the 80–125% regulatory acceptance range [1]. The chiral specificity eliminates the need for mathematical decomposition of racemic drug concentration data, directly supporting abbreviated new drug application (ANDA) submissions where enantiomer-specific pharmacokinetic data are required [2].

High-Sensitivity Late-Phase Pharmacokinetic Sampling (Terminal Elimination Profiling)

For pharmacokinetic studies requiring quantification of levamlodipine at time points beyond 120 hours post-dose, the 50 pg/mL LLOQ achieved with levamlodipine-d4 as internal standard enables accurate characterization of the terminal elimination phase [3]. This capability is critical for accurate determination of elimination half-life (t½), mean residence time (MRT), and accumulation indices in multiple-dose studies, where concentrations in the terminal phase may fall below 0.1 ng/mL using less sensitive methods.

Regulated Bioanalytical Method Development and Validation for CRO Laboratories

Contract research organizations (CROs) developing validated LC-MS/MS methods for generic levamlodipine products benefit from levamlodipine-d4 as a turnkey SIL-IS that delivers intra- and inter-day precision ≤10% and bias ≤6% with linearity R² > 0.998, meeting FDA/EMA bioanalytical guidance without the need for extensive cross-validation inherent to structural analog IS approaches [4]. The near-identical matrix factor (97.9 ± 5.3%) between IS and analyte reduces the burden of matrix effect re-evaluation when transferring methods between plasma lots or species [5].

Metabolic Stability and Chiral Inversion Studies in Preclinical Species

In preclinical investigations of potential chiral inversion of levamlodipine to the inactive R-enantiomer in vivo, levamlodipine-d4 provides a matched internal standard that co-elutes with S-amlodipine but is fully resolved from R-amlodipine on chiral stationary phases [2]. This enables simultaneous monitoring of both enantiomers in a single analytical run, facilitating the detection of inter-species differences in stereochemical stability that inform formulation development and toxicological risk assessment.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Levamlodipine-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.